Cas no 2248290-56-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate
- 2248290-56-2
- EN300-6520199
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- Inchi: 1S/C18H14N2O6S/c1-2-10-19-27(24,25)13-7-5-6-12(11-13)18(23)26-20-16(21)14-8-3-4-9-15(14)17(20)22/h2-9,11,19H,1,10H2
- InChI Key: OIZQVLYITMLSTH-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=1)(NCC=C)(=O)=O
Computed Properties
- Exact Mass: 386.05725734g/mol
- Monoisotopic Mass: 386.05725734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 705
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 118Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520199-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate |
2248290-56-2 | 0.05g |
$359.0 | 2023-05-31 | ||
| Enamine | EN300-6520199-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate |
2248290-56-2 | 0.1g |
$376.0 | 2023-05-31 | ||
| Enamine | EN300-6520199-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate |
2248290-56-2 | 0.25g |
$393.0 | 2023-05-31 | ||
| Enamine | EN300-6520199-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate |
2248290-56-2 | 0.5g |
$410.0 | 2023-05-31 | ||
| Enamine | EN300-6520199-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate |
2248290-56-2 | 1g |
$428.0 | 2023-05-31 | ||
| Enamine | EN300-6520199-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate |
2248290-56-2 | 2.5g |
$838.0 | 2023-05-31 | ||
| Enamine | EN300-6520199-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate |
2248290-56-2 | 5g |
$1240.0 | 2023-05-31 | ||
| Enamine | EN300-6520199-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate |
2248290-56-2 | 10g |
$1839.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate (CAS: 2248290-56-2)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate (CAS: 2248290-56-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and sulfamoyl benzoate moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound for drug development.
One of the key areas of research has been the synthesis and optimization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, making it more feasible for large-scale production. The researchers highlighted the importance of the sulfamoyl group in enhancing the compound's bioavailability and target specificity. This advancement is critical for further preclinical and clinical studies.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways. A 2024 study in Biochemical Pharmacology reported that the compound effectively suppresses the activity of cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent. These findings are particularly relevant for the development of new treatments for chronic inflammatory diseases.
Another significant development is the exploration of this compound's role in cancer therapy. Research published in Cancer Research (2024) revealed that the molecule induces apoptosis in certain cancer cell lines by modulating key signaling pathways. The study emphasized the compound's selective toxicity towards cancer cells while sparing normal cells, a desirable property for anticancer drugs. Further investigations are underway to elucidate its full mechanism and optimize its efficacy.
Despite these promising results, challenges remain. The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate, such as its metabolic stability and half-life, need further optimization. Additionally, more comprehensive toxicity studies are required to ensure its safety profile. Researchers are also exploring structural analogs to enhance its therapeutic index.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(prop-2-en-1-yl)sulfamoyl]benzoate (CAS: 2248290-56-2) represents a promising candidate for drug development, with potential applications in inflammation and oncology. Continued research and optimization will be essential to translate these findings into clinical applications. The compound's unique structure and biological activity make it a valuable subject for future studies in the chemical biology and pharmaceutical fields.
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